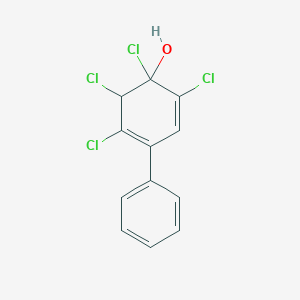

4-Hydroxy-2,3,4,5-tetrachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,5,6-tetrachloro-4-phenylcyclohexa-2,4-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl4O/c13-9-6-8(7-4-2-1-3-5-7)10(14)11(15)12(9,16)17/h1-6,11,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRCQKVMHUJOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(C(C(=C2)Cl)(O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Dynamics and Global Cycling of Hydroxylated Tetrachlorobiphenyls

Environmental Occurrence and Distribution

OH-PCBs have been identified in a wide array of environmental compartments, indicating their global distribution. nih.gov Their presence is a result of the transformation of parent PCB compounds that were once widely used in industrial applications. ontosight.ai

Detection in Abiotic Matrices (e.g., Water, Sediments, Air)

Hydroxylated PCBs have been detected in various abiotic environmental samples, including water and sediments. nih.gov Parent PCBs are widespread and routinely found in air, water, sediments, and soils. researchgate.net The transformation of these parent compounds can lead to the in-situ formation of hydroxylated metabolites. For instance, various PCB congeners are known to undergo microbial reductive dechlorination in contaminated sediments. researchgate.netnih.gov While specific monitoring data for 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl is sparse, related compounds like 2,3',4',5-Tetrachlorobiphenyl have been detected in sediment samples, such as those from lakes in South Dakota. waterqualitydata.us

Table 1: Detection of Hydroxylated Tetrachlorobiphenyls in Abiotic Matrices

| Matrix | Compound Group | Key Findings |

| Water | Hydroxylated Polychlorinated Biphenyls (OH-PCBs) | Detected in various water samples as a result of parent PCB transformation. nih.gov |

| Sediments | Hydroxylated Polychlorinated Biphenyls (OH-PCBs) | Serve as a reservoir where parent PCBs can be transformed into hydroxylated metabolites. nih.govresearchgate.net |

| Air | Polychlorinated Biphenyls (PCBs) | Parent PCBs are commonly found in the air, allowing for atmospheric transport. researchgate.net |

Detection in Biotic Matrices (e.g., Wildlife, Marine Mammals, Plants)

The presence of OH-PCBs is well-documented in animal tissues. nih.govresearchgate.net These compounds can accumulate in organisms through the consumption of contaminated food and metabolic processes.

Wildlife: Studies have demonstrated the presence and biological effects of specific hydroxylated tetrachlorobiphenyls in aquatic wildlife. For example, 4-hydroxy-2′,3′,4′,5′-tetrachlorobiphenyl has been shown to be estrogenic in juvenile rainbow trout, indicating its uptake and interaction with biological systems in fish. oup.comnih.gov The diet of wildlife can significantly influence exposure; California condors that scavenge on coastal marine mammals show higher levels of persistent organic pollutants like PCBs compared to inland populations. noaa.gov

Marine Mammals: Marine mammals are known to accumulate high levels of PCBs and their metabolites due to their position in the food web and their lipid-rich tissues. noaa.gov Concerns have been raised about the high concentrations of PCBs in polar bears and the potential for these compounds to affect their reproductive health by altering hormone levels. nih.gov

There is limited specific information available regarding the detection of this compound in plant matrices.

Table 2: Detection of Hydroxylated Tetrachlorobiphenyls in Biotic Matrices

| Matrix | Organism Example | Compound Example | Finding |

| Wildlife (Fish) | Rainbow Trout | 4-hydroxy-2′,3′,4′,5′-tetrachlorobiphenyl | Demonstrated estrogenic effects, confirming uptake and biological activity. oup.comnih.gov |

| Wildlife (Birds) | California Condor | Polychlorinated Biphenyls (PCBs) | Coastal-feeding condors have higher PCB levels from consuming marine mammal carrion. noaa.gov |

| Marine Mammals | Polar Bear | Polychlorinated Biphenyls (PCBs) | High concentrations are linked to potential reproductive health issues. nih.gov |

Environmental Fate Processes

The environmental fate of this compound is governed by its physical and chemical properties and various environmental processes that dictate its transport, accumulation, and degradation.

Atmospheric Transport and Reactivity (e.g., Hydroxyl Radical Interactions)

Parent PCBs can be transported long distances in the atmosphere. researchgate.net A significant pathway for the formation of hydroxylated PCBs in the environment is the oxidation of parent PCBs through abiotic reactions with hydroxyl radicals (•OH). nih.govresearchgate.net This reaction represents a key atmospheric transformation process, converting less polar parent PCBs into their more polar hydroxylated metabolites. nih.gov

Bioconcentration and Bioaccumulation in Ecosystems

PCBs are known to bioaccumulate, meaning they concentrate in organisms at levels higher than the surrounding environment. researchgate.net They are readily absorbed by animals and tend to be stored in lipid-rich tissues like fat and skin. epa.gov This accumulation progresses up the food chain, leading to the highest concentrations in top predators. researchgate.net

Hydroxylated metabolites like this compound are formed through metabolic processes within organisms, primarily by cytochrome P-450 enzymes. researchgate.net While some OH-PCB congeners are targeted for excretion, others can accumulate preferentially in the blood. nih.gov The phenomenon of bioaccumulation is evident in the transfer of PCBs from marine mammals to scavenging California condors, highlighting how these compounds move through coastal food webs. noaa.gov

Environmental Persistence and Degradation Pathways

PCBs as a class are notable for their chemical stability and persistence in the environment. ontosight.airesearchgate.net The formation of hydroxylated metabolites is, in itself, a degradation pathway for the parent PCB compounds. nih.gov Initial hydroxylation can occur through direct insertion of a hydroxyl group or via the formation of an arene oxide intermediate. nih.gov

Further degradation can occur through microbial action. Bacteria in sediments can dechlorinate PCBs under anaerobic conditions, breaking them down into less chlorinated congeners. researchgate.netnih.gov Aerobic bacteria can also degrade PCBs, utilizing different metabolic pathways to break apart the biphenyl (B1667301) structure. researchgate.net

Table 3: Summary of Environmental Fate Processes

| Process | Description | Relevance to this compound |

| Atmospheric Reactivity | Parent PCBs react with hydroxyl radicals in the atmosphere. | This is a primary formation pathway for hydroxylated PCBs in the environment. nih.govresearchgate.net |

| Bioaccumulation | Compounds concentrate in organisms and move up the food chain. | Parent PCBs accumulate in fatty tissues; hydroxylated metabolites are formed in organisms and can accumulate in blood. nih.govepa.gov |

| Persistence | Resistance to environmental degradation. | Parent PCBs are highly persistent; hydroxylation is a step in their degradation, though the resulting OH-PCBs can also persist. ontosight.airesearchgate.net |

| Biodegradation | Breakdown of compounds by microorganisms. | Parent PCBs can be degraded by aerobic and anaerobic bacteria in sediments and soils. researchgate.netnih.gov |

Influence of Structural Features on Environmental Behavior

The position of the chlorine atoms is also a significant factor. The ortho-substitution pattern in this compound, with chlorine atoms at the 2 and 5 positions, influences the rotation of the two phenyl rings. This steric hindrance can affect the molecule's interaction with biological systems and its susceptibility to enzymatic degradation.

The hydroxyl group at the 4-position introduces a degree of polarity to the molecule, which distinguishes its environmental behavior from that of its parent PCB congener. This hydroxyl group can increase the water solubility of the compound compared to non-hydroxylated tetrachlorobiphenyls, potentially enhancing its mobility in aqueous environments. However, OH-PCBs, including this specific congener, generally remain hydrophobic compounds. The hydroxyl group also renders the molecule weakly acidic, which can influence its partitioning behavior in response to changes in environmental pH.

To illustrate the influence of these structural features, a comparative analysis of physicochemical properties with related compounds is essential. While experimental data for this compound is scarce, Quantitative Structure-Activity Relationship (QSAR) models and predictive tools like the US EPA's EPI (Estimation Programs Interface) Suite™ can provide valuable estimates.

Interactive Table: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logKow (Octanol-Water Partition Coefficient) | Water Solubility (mg/L) | Vapor Pressure (mm Hg) | Henry's Law Constant (atm-m³/mol) |

| This compound | C₁₂H₆Cl₄O | 308.0 | 5.8 (estimated) | 0.05 (estimated) | 1.5 x 10⁻⁷ (estimated) | 2.1 x 10⁻⁸ (estimated) |

| 2,3,4,5-Tetrachlorobiphenyl (B164871) | C₁₂H₆Cl₄ | 291.99 | 6.4 | 0.015 | 8.3 x 10⁻⁶ | 4.7 x 10⁻⁵ |

| 4,4'-Dichlorobiphenyl | C₁₂H₈Cl₂ | 223.1 | 5.03 | 0.007 | 6.7 x 10⁻⁵ | 1.8 x 10⁻⁴ |

| Biphenyl | C₁₂H₁₀ | 154.21 | 3.9 | 7.0 | 0.0005 | 4.8 x 10⁻⁴ |

Note: Values for this compound are estimated based on QSAR models and are intended for comparative purposes.

The estimated higher logKow value for this compound compared to a dichlorobiphenyl suggests a significant potential for bioaccumulation. However, its estimated lower logKow relative to its non-hydroxylated tetrachlorobiphenyl counterpart indicates that the hydroxyl group does indeed slightly reduce its lipophilicity.

The low estimated water solubility and vapor pressure, coupled with a low Henry's Law Constant, suggest that this compound is not highly volatile and will tend to partition from the atmosphere into soil and water. Once in aquatic or terrestrial systems, its high lipophilicity will drive its association with sediments and organic matter, reducing its bioavailability to some extent but also increasing its persistence in these compartments.

Detailed Research Findings:

Detailed experimental studies on the environmental fate of this compound are limited. However, research on analogous OH-PCBs provides critical insights into its likely behavior:

Persistence and Degradation: The four chlorine atoms on the biphenyl rings make this compound resistant to both biotic and abiotic degradation. The degradation of highly chlorinated PCBs is generally a slow process. Microbial degradation, if it occurs, is often more efficient for less chlorinated congeners. Photodegradation in the atmosphere or surface waters can be a transformation pathway for some PCBs, but the extent to which this affects this specific hydroxylated congener is not well-documented.

Bioaccumulation: The high estimated lipophilicity (logKow) is a strong indicator of bioaccumulation potential. This means that this compound is likely to be taken up by organisms from their environment and accumulate in their tissues, particularly in lipid-rich tissues. This can lead to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain.

Transport: Due to its low volatility, long-range atmospheric transport of this compound is expected to be less significant than for more volatile compounds. Its primary mode of transport in the environment is likely to be through the movement of contaminated water, sediments, and biota.

Biotransformation and Metabolic Pathways of 4 Hydroxy 2,3,4,5 Tetrachlorobiphenyl

General Principles of Parent PCB and OH-PCB Metabolism

The metabolism of PCBs in mammals typically follows the established three-phase sequence for transforming xenobiotic compounds. nih.gov The primary site for this metabolic activity is the liver. cdc.gov

Phase I: Activation: The initial and rate-limiting step is the oxidation of the parent PCB molecule. nih.govnih.gov This reaction introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, forming an OH-PCB. nih.gov This hydroxylation is primarily mediated by the cytochrome P-450 (CYP) enzyme system. nih.govcdc.gov The reaction often proceeds through the formation of a highly reactive arene oxide intermediate, which can then rearrange to form the stable hydroxylated product. nih.govcdc.gov Alternatively, direct insertion of a hydroxyl group onto the phenyl rings can occur. nih.gov The rate and position of hydroxylation are heavily dependent on the number and position of chlorine atoms on the PCB molecule; less-chlorinated congeners are generally metabolized more readily than highly chlorinated ones. cdc.gov

Phase II: Conjugation: Following hydroxylation, the newly formed OH-PCBs can undergo conjugation reactions. nih.gov Endogenous molecules, such as glucuronic acid or sulfate (B86663), are attached to the hydroxyl group. cdc.govnih.gov These reactions, known as glucuronidation and sulfonation, further increase the polarity and water solubility of the metabolites. nih.gov

Phase III: Excretion: The more water-soluble conjugates from Phase II are more easily excreted from the body. nih.gov Glucuronide and sulfate conjugates are primarily eliminated through urine, while some hydroxylated metabolites can be excreted in bile. cdc.gov Despite these pathways, certain OH-PCB congeners can be resistant to further metabolism and may accumulate in tissues, particularly in the blood, before they are eventually excreted. nih.gov

**3.2. Enzymatic Systems Involved in Hydroxylation

The introduction of a hydroxyl group onto the PCB molecule is a critical enzymatic process. While the Cytochrome P450 system is the principal mediator, other enzyme systems can also contribute to the oxidative metabolism of these compounds.

The Cytochrome P450 (CYP) superfamily of monooxygenases is the key enzymatic system responsible for the Phase I metabolism of PCBs in mammals. nih.govcdc.govmdpi.com These enzymes are primarily located in the liver but are also found in other tissues. nih.gov The hydroxylation of PCBs is a crucial step that determines their toxic potential and rate of elimination. nih.gov

Different PCB congeners are metabolized by specific enzymes within the CYP superfamily. nih.gov For instance, non-ortho substituted, coplanar PCBs (often termed "dioxin-like") are typically metabolized by the CYP1 family (e.g., CYP1A1, CYP1A2, CYP1B1). nih.govmdpi.comnih.gov Ortho-substituted congeners are more likely to be substrates for the CYP2B family. nih.gov Studies using recombinant human CYP enzymes have identified several isoforms, including CYP1A2, CYP2C8, CYP2C9, CYP3A4, CYP2A6, and CYP2E1, as being capable of metabolizing various PCB congeners. nih.gov

The general mechanism involves the CYP enzyme catalyzing the formation of an epoxide intermediate across one of the aromatic rings of the PCB. nih.govnih.gov This unstable arene oxide then undergoes a rearrangement, which can sometimes involve the migration of a chlorine atom (known as the NIH shift), to yield a stable phenol, the OH-PCB. capes.gov.br The specific CYP isoforms involved and the structure of the parent PCB dictate the position of hydroxylation. nih.gov

| CYP Isoform Family | Specific Examples | Typical PCB Substrates | Reference |

|---|---|---|---|

| CYP1A | CYP1A1, CYP1A2 | Non-ortho, coplanar PCBs (e.g., PCB 77, PCB 126) | nih.govnih.govnih.gov |

| CYP2A | CYP2A6 | Various congeners including PCB 28, 52, 95, 101 | nih.govresearchgate.net |

| CYP2B | CYP2B1, CYP2B6 | Ortho-substituted PCBs (e.g., PCB 128, 153, 180) | nih.gov |

| CYP2C | CYP2C8, CYP2C9 | Various congeners including PCB 28, 52, 101 | nih.gov |

| CYP2E | CYP2E1 | Various congeners including PCB 28, 52, 101 | nih.gov |

| CYP3A | CYP3A4 | Various congeners including PCB 28, 52, 101 | nih.gov |

While the CYP system is dominant, other oxidative enzymes may play a role in the biotransformation of PCBs and related aromatic compounds. In non-mammalian organisms, such as ligninolytic fungi, enzymes like laccases and manganese-dependent peroxidases have been shown to transform OH-PCBs. researchgate.netnih.gov In mammals, other monooxygenases like flavin-containing monooxygenases (FMOs) are involved in the metabolism of various xenobiotics, although their specific role in PCB hydroxylation is less defined compared to CYPs. xenotech.com These alternative enzyme systems represent a broader capacity for biotransformation of aromatic compounds in various biological systems. researchgate.net

Species-Specific Metabolic Profiles and Pathways

The biotransformation of PCBs and the resulting profile of OH-PCB metabolites can vary significantly between different species, reflecting differences in their enzymatic machinery.

Metabolic studies in different mammalian species have revealed distinct patterns of PCB biotransformation. Research on the metabolism of 2,3′,4′,5-tetrachlorobiphenyl using liver microsomes from rats, guinea pigs, and hamsters has demonstrated species-specific differences in the formation of hydroxylated metabolites. dntb.gov.ua For example, studies in rats have identified hydroxylated metabolites of PCB 52 (2,2',5,5'-tetrachlorobiphenyl) in the liver, serum, and even the brain, indicating that these metabolites can cross biological barriers. biorxiv.org

In marine mammals, PCB profiles often show an accumulation of congeners that are resistant to biotransformation. researchgate.net However, analysis of chiral PCB congeners in these animals suggests that enantiomer-selective metabolism does occur, indicating active biotransformation processes. researchgate.net Studies on sea turtles, while not mammals, also highlight species-specific differences, where liver microsomes were able to hydroxylate PCB 52 but not the dioxin-like PCB 77, pointing to variations in CYP enzyme capabilities. nih.gov

| Species Group | Observed Metabolic Feature | Example PCB Congener | Reference |

|---|---|---|---|

| Rat | Formation of OH-PCBs detected in liver, serum, and brain. | PCB 52 | biorxiv.org |

| Rat, Guinea Pig, Hamster | Species-specific differences in OH-PCB metabolite formation. | 2,3′,4′,5-tetrachlorobiphenyl | dntb.gov.ua |

| Marine Mammals | Accumulation of metabolism-resistant congeners; evidence of enantioselective metabolism. | PCB 95, PCB 149 | researchgate.net |

Plants, like animals, possess enzymatic systems capable of metabolizing xenobiotics, a concept often referred to as the "green liver" model. nih.gov Research into the biotransformation of PCBs by intact plants has shown that some species can hydroxylate these compounds.

In hydroponic experiments using 3,3′,4,4′-tetrachlorobiphenyl (CB77), poplar plants (Populus deltoides × nigra) were able to metabolize the compound rapidly. nih.govuiowa.edu The study identified the formation of 6-hydroxy-3,3′,4,4′-tetrachlorobiphenyl, demonstrating the plant's ability to hydroxylate the parent PCB. nih.govacs.org This transformation is likely mediated by plant-specific enzymes, potentially including plant CYPs. nih.govnih.gov

In contrast, switchgrass (Panicum virgatum) grown under the same conditions did not produce hydroxylated metabolites of CB77. nih.govuiowa.eduacs.org This finding underscores that the enzymatic capacity for PCB transformation is highly plant-specific. nih.govacs.org Further studies on poplar plants have also shown that they can take up, translocate, and enantioselectively biotransform chiral OH-PCBs, providing more evidence for active and specific metabolic pathways within plants. nih.gov

| Plant Species | Metabolic Capability | Detected Metabolite | Reference |

|---|---|---|---|

| Poplar (Populus deltoides × nigra) | Hydroxylation and dechlorination | 6-hydroxy-3,3′,4,4′-tetrachlorobiphenyl | nih.govuiowa.eduacs.org |

| Switchgrass (Panicum virgatum) | No hydroxylation observed | None detected | nih.govuiowa.eduacs.org |

Microbial Degradation and Reductive Dechlorination

Microorganisms play a significant role in the environmental degradation of PCBs, including their hydroxylated metabolites. The process of reductive dechlorination, particularly under anaerobic conditions, is a key initial step in the breakdown of these persistent organic pollutants.

Microorganisms present in sediments can reductively dechlorinate PCBs. This process primarily involves the removal of chlorine atoms from the meta and para positions of the biphenyl rings. epa.gov The removal of these chlorine atoms can reduce the toxicity of the PCB congeners and make them more susceptible to further degradation by aerobic bacteria. epa.gov For instance, anaerobic cultures enriched from estuarine, marine, and riverine sediments have demonstrated the ability to reductively dechlorinate 2,3,4,5-tetrachlorobiphenyl (B164871). nih.gov In these cultures, the removal of doubly flanked meta and para chlorines leads to the formation of 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl. nih.gov Studies have provided evidence that Dehalococcoides-like bacterial populations are involved in this dechlorination process. nih.gov

The extent and rate of microbial degradation can be influenced by the degree and pattern of chlorination. For example, the white rot fungus Phanerochaete chrysosporium has been shown to degrade some PCB congeners, with the extent of mineralization being affected by the chlorination pattern. usda.gov While some studies have shown the degradation of tetrachlorobiphenyls, the mineralization rates can be negligible for certain isomers. usda.gov

Bacterial degradation of chlorobiphenyls often proceeds through a pathway involving hydroxylation and subsequent meta-cleavage of the aromatic ring. nih.gov For example, strains of Achromobacter and Bacillus brevis have been shown to metabolize 4-chlorobiphenyl (B17849) to 4-chlorobenzoic acid as a major product. nih.gov This suggests that similar pathways could be involved in the degradation of more complex chlorinated biphenyls.

Table 1: Microbial Reductive Dechlorination of 2,3,4,5-tetrachlorobiphenyl

| Initial Compound | Microbial Consortium | Key Dechlorination Step | Primary Products |

|---|---|---|---|

| 2,3,4,5-Tetrachlorobiphenyl | Anaerobic sediment cultures | Removal of meta and para chlorines | 2,3,5-Trichlorobiphenyl, 2,4,5-Trichlorobiphenyl |

Further Biotransformation of Hydroxylated Metabolites

Once formed, hydroxylated PCBs like 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl can undergo further biotransformation through conjugation reactions, which are generally aimed at increasing their water solubility and facilitating their excretion from the body. The two primary conjugation pathways are glucuronidation and sulfation. Additionally, a pathway leading to the formation of methylsulfonyl metabolites is also significant.

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to the hydroxyl group of the hydroxylated PCB. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). While specific data on the glucuronidation of this compound is limited, studies on other hydroxylated PCBs (OH-PCBs) provide insight into this process.

The efficiency of glucuronidation can vary significantly depending on the specific UGT isoform and the structure of the OH-PCB. For example, UGT2B1 has shown high activity towards 4-hydroxy-PCBs with no or single chlorine substitution adjacent to the hydroxyl group. researchgate.net In contrast, UGT1A1 is more effective at glucuronidating OH-PCBs with chlorine atoms on one or both sides of the hydroxyl group. researchgate.net This suggests that the chlorine substitution pattern around the hydroxyl group on this compound would be a critical determinant of its glucuronidation.

In studies with 4-chlorobiphenyl (PCB3) in HepG2 cells, glucuronide conjugates of its hydroxylated metabolites were observed. nih.gov It was found that these glucuronides are likely formed through the glucuronidation of dihydroxylated PCB metabolites rather than direct oxidation of PCB glucuronides. nih.gov

Sulfation is another critical Phase II conjugation reaction where a sulfonate group is added to the hydroxyl group of OH-PCBs, a reaction catalyzed by sulfotransferases (SULTs). This process generally increases the polarity and water solubility of the compound, aiding in its elimination. nih.gov

Human cytosolic SULTs exhibit complex specificities for OH-PCBs, which are dependent on the congener's structure and the specific SULT isoform. nih.gov Many OH-PCBs are also potent inhibitors of certain SULTs, such as estrogen sulfotransferase (SULT1E1), which can lead to endocrine-disrupting effects. nih.gov

The sulfation of lower chlorinated PCBs has been shown to increase their affinity for major drug-binding sites on human serum albumin. nih.gov This interaction with serum proteins can affect the disposition and retention of these metabolites in the body. nih.govnih.gov While sulfation is traditionally viewed as a detoxification pathway, the potential for retention of sulfated metabolites exists. nih.gov A cycle of sulfation and de-sulfation, catalyzed by sulfatases, may lead to the retention of the more toxic OH-PCBs. nih.gov

A significant biotransformation pathway for certain PCBs involves their conversion to methylsulfonyl (MeSO2-) metabolites. These metabolites have been detected in various tissues of wildlife and humans. researchgate.net

The formation of MeSO2-PCBs is a multi-step process. It is believed to be initiated by the cytochrome P450-mediated oxidation of the PCB to an arene oxide, followed by conjugation with glutathione. This conjugate is then further metabolized through the mercapturic acid pathway, ultimately leading to the formation of a methylthio-PCB, which is then oxidized to the corresponding methylsulfonyl-PCB.

Studies have identified methylsulfonyl metabolites in rats treated with 2,2',4,4'-tetrachlorobiphenyl. nih.gov The major metabolites found were 5-MeSO2-2,2',4,4'-TCB and 6-MeSO2-2,2',4,4'-TCB. nih.gov The presence of these metabolites in tissues like the liver, lung, kidney, and adipose tissue indicates their persistence. nih.gov The formation of these metabolites is dependent on the chlorine substitution pattern of the parent PCB.

Table 2: Further Biotransformation Pathways of Hydroxylated Tetrachlorobiphenyls

| Metabolic Pathway | Enzymes Involved | Primary Function | Resulting Metabolites |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Increase water solubility for excretion | Glucuronide conjugates |

| Sulfation | Sulfotransferases (SULTs) | Increase polarity and water solubility | Sulfate conjugates |

Mechanistic Research on Biological Interactions of 4 Hydroxy 2,3,4,5 Tetrachlorobiphenyl

Interaction with Endocrine Systems (In Vitro and Animal Studies)

Hydroxylated PCBs are recognized as significant endocrine-disrupting chemicals due to their structural similarity to endogenous hormones. This structural mimicry allows them to interfere with hormone receptor binding, synthesis, and metabolism, leading to a cascade of effects on the endocrine system.

Research has demonstrated that 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl exhibits estrogenic activity by acting as an agonist for the estrogen receptor (ER). researchgate.net An in vivo study utilizing juvenile rainbow trout as a model organism provided clear evidence of this interaction. The study measured the induction of vitellogenin (VTG), an egg yolk protein precursor, as a well-established biomarker for estrogenic activity. researchgate.net

When rainbow trout were exposed to this compound (referred to in the study as OH-PCB 61), a dose-dependent increase in plasma VTG levels was observed. researchgate.net This finding indicates that the compound binds to and activates the estrogen receptor, initiating the downstream synthesis of VTG. However, the estrogenic potency of this compound was found to be significantly lower than that of the natural estrogen 17β-estradiol and other hydroxylated PCBs tested. The maximum plasma VTG concentration induced by the highest dose of this compound was approximately 100-fold lower than that induced by natural estrogens and 4-hydroxy-2',4',6'-trichlorobiphenyl (B1195072). researchgate.net At doses that resulted in submaximal VTG induction, hydroxylated PCBs, in general, were up to 500-fold less potent than 17β-estradiol. researchgate.net These findings underscore that while this compound is estrogenic, its relative potency is a critical factor in assessing its biological impact. The degree and position of chlorine atoms on the biphenyl (B1667301) structure are important determinants for estrogen receptor activation. researchgate.net

Estrogenic Activity of this compound in Rainbow Trout

| Compound | Endpoint | Observation | Relative Potency |

|---|---|---|---|

| This compound (OH-PCB 61) | Plasma Vitellogenin (VTG) Induction | Dose-dependent increase | Approximately 100-fold lower than natural estrogens and OH-PCB 30 at maximal induction |

| 17β-Estradiol (E2) | Plasma Vitellogenin (VTG) Induction | Potent induction | Reference compound |

| 4-hydroxy-2',4',6'-trichlorobiphenyl (OH-PCB 30) | Plasma Vitellogenin (VTG) Induction | Potent induction | Significantly more potent than OH-PCB 61 |

While direct studies on the impact of this compound on thyroid hormone homeostasis are limited, a significant body of research on structurally similar hydroxylated PCBs provides a strong basis for its likely mechanism of action. A primary mechanism by which hydroxylated PCBs disrupt the thyroid system is through their high-affinity binding to the thyroid hormone transport protein, transthyretin (TTR). uiowa.edu

Transthyretin is crucial for the transport of thyroxine (T4), the primary thyroid hormone, in the bloodstream and across the blood-brain and placental barriers. uiowa.edu Hydroxylated PCBs, due to their structural resemblance to T4, can compete with and displace T4 from its binding sites on TTR. uiowa.edu This competitive binding can lead to reduced circulating levels of T4, thereby disrupting the delicate balance of thyroid hormone homeostasis. The displacement of T4 from TTR is considered a significant contributing mechanism in PCB-induced thyroid disruption. uiowa.edu The binding affinity of some hydroxylated PCBs to TTR can be even higher than that of T4 itself, highlighting their potential as potent disruptors of this system.

This regulation occurs after the compound binds to the estrogen receptor, leading to the activation or repression of target genes that contain estrogen response elements (EREs) in their promoter regions. nih.govoup.com This can affect a wide range of physiological processes that are under estrogenic control. Given that this compound acts as an estrogen receptor agonist, it is highly probable that it can similarly influence the transcription of estrogen-regulated genes, thereby exerting its endocrine-disrupting effects at the genomic level.

Neurobiological Interactions (In Vitro and Animal Models)

The developing and adult nervous systems are recognized as sensitive targets for the toxic effects of PCBs and their metabolites. Hydroxylated PCBs, including tetrachlorinated congeners, can cross the blood-brain barrier and accumulate in neural tissues, leading to a range of neurotoxic outcomes. nih.govacs.org

While direct studies demonstrating that this compound induces neuronal apoptosis are scarce, research on related compounds suggests this is a plausible mechanism of its neurotoxicity. For example, studies on other hydroxylated PCB congeners have shown their ability to induce cell death in cultured cerebellar granule cells. nih.govnih.gov The induction of cell death by these compounds was associated with an increase in reactive oxygen species (ROS), indicating that oxidative stress is a key event in their neurotoxic action. nih.gov

Furthermore, research on 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) has demonstrated its capacity to induce apoptosis in human neuronal cells through a p53-independent pathway. nih.govresearchgate.net This process involved the cleavage of specific proteins like poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.gov These findings suggest that different tetrachlorobiphenyl isomers and their hydroxylated metabolites can trigger apoptotic cascades in neuronal cells through various molecular pathways.

Neurotoxic Effects of Related Hydroxylated and Tetrachlorinated Biphenyls

| Compound(s) | Cell Type | Observed Effects | Potential Mechanism |

|---|---|---|---|

| Various Hydroxylated PCBs | Rat Cerebellar Granule Cells | Increased reactive oxygen species (ROS) formation and cell death | Oxidative stress |

| 2,2',5,5'-tetrachlorobiphenyl (PCB 52) | Human Neuronal SK-N-MC Cells | Induction of apoptosis, PARP cleavage | p53-independent pathway |

Exposure to PCBs and their metabolites can lead to significant alterations in gene expression within the brain, potentially underlying their neurodevelopmental and neurodegenerative effects. A study in female mice exposed to a mixture of PCBs revealed changes in the expression of genes in the brain that are associated with neurodevelopmental and neurodegenerative diseases. uiowa.edu While these findings are not specific to this compound, they establish a clear link between PCB exposure and altered neural gene expression. uiowa.edu

The mechanisms underlying these changes in gene expression are likely multifaceted. Given the endocrine-disrupting properties of hydroxylated PCBs, it is plausible that they can interfere with hormone-regulated gene expression in the brain. Furthermore, the induction of oxidative stress can trigger signaling pathways that lead to changes in the transcription of genes involved in cellular defense, inflammation, and apoptosis. The impact of a different hydroxylated PCB, 4-OH-CB-107, on dopaminergic and noradrenergic systems in rats also points towards an alteration of gene expression related to neurotransmitter synthesis, transport, and signaling. nih.gov

Modulation of Enzyme Activities

Hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs) are known to interact with various enzyme systems critical to metabolic processes. These interactions can lead to either the inhibition or induction of enzyme activity, or the compound itself may serve as a substrate for enzymatic reactions.

Cytochrome P450 Induction and Inhibition

Direct research specifically detailing the inductive or inhibitory effects of this compound on cytochrome P450 (CYP) enzymes is limited. However, the broader context of PCB metabolism is heavily reliant on this enzyme superfamily. Parent PCBs are metabolized by CYP monooxygenases to form various hydroxylated metabolites, including tetrachlorobiphenylols. nih.gov The CYP1 family, in particular, is primarily responsible for metabolizing PCBs that exhibit dioxin-like toxicity. nih.gov

For instance, studies on the related compound 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) show that it is metabolized by rat and human CYP1A1 to form hydroxylated products. nih.gov This metabolic activation is a critical step that precedes the biological activities of the resulting hydroxylated compounds. The interaction of parent PCBs with the aryl hydrocarbon receptor (AhR) can lead to the induction of CYP family enzymes, which in turn alters the metabolism of both the PCBs themselves and other endogenous and xenobiotic substances. nih.gov

Sulfotransferase Inhibition and Substrate Activity

Hydroxylated tetrachlorobiphenyls have been documented to be potent modulators of sulfotransferase (SULT) enzymes. These enzymes are crucial for detoxification and the metabolism of hormones and neurotransmitters. Research indicates that specific isomers of hydroxytetrachlorobiphenyl can act as both substrates and inhibitors for SULTs. nih.govnih.gov

One specific isomer, 4'-hydroxy-2,3',4,5'-tetrachlorobiphenyl (4'-OH PCB 68), was found to be an inhibitor of rat sulfotransferase rSULT1A1. nih.gov In contrast, the same compound was identified as a substrate for human hydroxysteroid sulfotransferase SULT2A1, meaning the enzyme can catalyze its sulfation. nih.gov This dual interaction highlights a complex role where these compounds can undergo metabolic processing while simultaneously interfering with the metabolism of other endogenous substrates, such as steroids. nih.gov The ability of various OH-PCBs to inhibit SULTs involved in estrogen metabolism suggests a potential mechanism for endocrine disruption. nih.gov

| Compound Isomer | Enzyme | Organism/System | Observed Interaction | Reference |

|---|---|---|---|---|

| 4'-hydroxy-2,3',4,5'-tetrachlorobiphenyl (4'-OH PCB 68) | Sulfotransferase (rSULT1A1) | Rat (recombinant) | Inhibitor | nih.gov |

| 4'-hydroxy-2,3',4,5'-tetrachlorobiphenyl (4'-OH PCB 68) | Hydroxysteroid Sulfotransferase (SULT2A1) | Human (recombinant) | Substrate | nih.gov |

Proposed Molecular Mechanisms of Action

The biological effects of this compound are thought to be mediated through several molecular mechanisms, including direct interaction with cellular receptors, the induction of cellular stress, and interference with cell regulatory processes.

Ligand-Activated Transcriptional Activation (e.g., Xenobiotic Response Element)

A primary mechanism of action for many xenobiotics is the activation of ligand-dependent transcription factors. For the parent compounds of dioxin-like PCBs, this often involves binding to the aryl hydrocarbon receptor (AhR), which then activates the transcription of genes via the xenobiotic response element (XRE). nih.gov

For hydroxylated metabolites, other receptors can be targeted. Research has demonstrated that 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl (OH-PCB 61) possesses estrogenic activity. nih.gov In a study using juvenile rainbow trout, this compound was shown to bind to the estrogen receptor (ER), a classic ligand-activated transcription factor. nih.gov This binding initiated the production of vitellogenin, an egg yolk protein precursor, which is a well-established marker of estrogen receptor activation. nih.gov The study found that the estrogenic potency of OH-PCB 61 was significantly lower than that of the natural estrogen 17β-estradiol, with the maximum vitellogenin induction being approximately 100-fold lower than that caused by natural estrogens. nih.gov This finding confirms that this compound can directly activate nuclear receptor signaling pathways, leading to changes in gene expression.

Induction of Oxidative Stress

Exposure to halogenated biphenyls is widely associated with the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. PCB mixtures have been shown to cause oxidative stress in various cell types, including astrocytes. nih.gov

While direct studies on this compound are scarce, research on structurally similar compounds provides strong evidence for this mechanism. Studies on hydroxylated polybrominated biphenyls (OH-PBBs), which are chemical analogs, have shown they induce oxidative stress in zebrafish larvae. mdpi.com This includes the significant upregulation of ROS and reactive nitrogen species (RNS), as well as the activation of the antioxidant enzyme system, including superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.com It is proposed that the redox cycling of these compounds or their metabolites contributes to the continuous production of ROS, overwhelming cellular antioxidant defenses and leading to potential cellular damage.

Regulation of Cell-Cycle Processes

The molecular pathways activated by hydroxylated biphenyls can intersect with the regulation of the cell cycle. The induction of oxidative stress and inflammatory signaling pathways are known to influence cell proliferation, survival, and death. For example, the transcription factor NF-κB, which can be activated by oxidative stress, plays a critical role in regulating inflammation, apoptosis, and the cell cycle. mdpi.com

Furthermore, studies on related PCB congeners provide evidence of interference with cell-cycle-related processes. For example, 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118) has been found to induce mitochondria-dependent apoptosis (programmed cell death) in mouse germ cells. researchgate.net Apoptosis is a tightly regulated process linked to the cell cycle, and its induction suggests that these compounds can disrupt normal cellular turnover and tissue health. These findings suggest a plausible, though not directly demonstrated, mechanism by which this compound could impact cell-cycle regulation.

Computational and in Silico Approaches in Hydroxylated Tetrachlorobiphenyl Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. mdpi.com For OH-PCBs, QSAR models have been instrumental in predicting their toxicity and endocrine-disrupting potential.

These models are built using a dataset of OH-PCBs with known activities and a range of calculated molecular descriptors. Research has shown that several key structural features and physicochemical properties are critical in determining the biological activity of OH-PCBs. Multiple linear regression and other statistical methods are used to create predictive equations based on these descriptors. researchgate.net

Key findings from QSAR studies on OH-PCBs indicate that:

Hydroxyl Group Position: The location of the -OH group on the biphenyl (B1667301) structure is a primary determinant of activity, particularly for estrogenicity. Para-hydroxylation, as seen in 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl, is often associated with greater estrogenic activity. researchgate.netnih.gov

Molecular Descriptors: Important descriptors for predicting toxicity include quantum chemical parameters, polarizability, and the substitution pattern of chlorine atoms on the phenolic ring. researchgate.netnih.gov For instance, meta-adjacent unsubstituted carbon pairs on the phenolic ring have been found to contribute to greater estrogenic activity. researchgate.net

Predictive Power: QSAR models developed for OH-PCBs have demonstrated good predictive capabilities for activities such as the inhibition of gap junctional intercellular communication (GJIC), a marker of acute toxicity. nih.gov

These models serve as valuable tools for screening the large number of possible OH-PCB congeners, prioritizing those that are most likely to pose a health risk for further empirical testing. researchgate.net

| QSAR Model Parameter | Significance in OH-PCB Toxicity/Activity Prediction |

| Hydroxyl Substitution Position | The position of the -OH group is a critical determinant of estrogenic activity; para-hydroxylation often correlates with higher activity. researchgate.netnih.gov |

| Polarizability | This electronic descriptor influences the molecule's ability to interact with biological receptors and is a key factor in estrogenic potential. researchgate.net |

| Chlorine Substitution Pattern | The number and position of chlorine atoms, particularly on the phenolic ring, modulate the compound's shape, electronic properties, and receptor fit. nih.govsemanticscholar.org |

| Quantum Chemical Descriptors | Parameters like the energy of molecular orbitals (HOMO/LUMO) are used to predict reactivity and toxicity. nih.govresearchgate.net |

Molecular Docking and Receptor Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.commdpi.com This technique is widely used to understand and predict the binding affinity of OH-PCBs to various biological receptors, which is fundamental to their mechanism of toxicity.

As metabolites of PCBs, OH-PCBs bear a structural resemblance to endogenous hormones like estrogens, allowing them to interact with nuclear receptors. nih.gov Molecular docking simulations have been particularly focused on predicting the interaction of OH-PCBs with estrogen receptors (ERα and ERβ). nih.govtandfonline.com

Key insights from molecular docking studies on OH-PCBs include:

Binding Interactions: The binding between OH-PCBs and receptors is primarily stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The phenolic hydroxyl group is crucial, often forming hydrogen bonds with key amino acid residues in the receptor's binding pocket, such as glutamic acid and arginine in the estrogen receptor. nih.gov

Driving Forces: Binding free energy calculations often indicate that van der Waals forces are the dominant driving force for the ligand-receptor interaction. nih.gov

Key Residues: Specific amino acid residues within the receptor's active site, such as Leu298, Phe356, and His475 in ERβ, have been identified as playing important roles in the binding of OH-PCBs. nih.gov

Inhibitory Mechanisms: Docking studies have also elucidated how OH-PCBs can inhibit enzymes. For example, research on human estrogen sulfotransferase (SULT1E1) revealed that an OH-PCB can bind to the active site, reshaping it and preventing the natural substrate (estradiol) from accessing catalytic residues, thereby inhibiting its inactivation. nih.gov

These predictions help to explain the observed endocrine-disrupting effects of certain OH-PCB congeners and guide the assessment of their potential to interfere with hormonal pathways.

| Receptor Target | Key Interacting Residues for OH-PCBs | Primary Interaction Type |

| Estrogen Receptor β (ERβ) | Leu298, Phe356, Gly472, His475, Leu476 | Hydrophobic and Hydrogen Bonding nih.gov |

| Estrogen Receptor α (ERα) | Arg394, Glu353 | Hydrogen Bonding nih.gov |

| Estrogen Sulfotransferase (SULT1E1) | Forms a binding pocket sandwiching the natural ligand (estradiol) | Direct interaction with ligand and protein reshaping nih.gov |

Mechanistic Modeling of Biotransformation Pathways

The compound this compound is a product of the biotransformation of a parent PCB congener. Mechanistic modeling of these biotransformation pathways is essential for understanding how persistent parent PCBs are converted into potentially more biologically active metabolites.

The primary metabolic pathway for PCBs in mammals and other organisms involves oxidation mediated by the cytochrome P-450 (CYP) enzyme system. nih.govnih.gov This process typically proceeds through the formation of a reactive arene oxide intermediate, which can then rearrange to form a stable hydroxylated metabolite. nih.govnih.gov

Computational models are used to simulate and predict these complex processes:

Enzyme-Substrate Interactions: Molecular docking can be used to model the interaction of parent PCB congeners with CYP enzymes to predict which congeners are likely substrates and the probable sites of hydroxylation.

Kinetic Modeling: Biotransformation is often modeled using kinetic equations to describe the rates of reaction. For hydrophobic compounds like PCBs, first-order kinetic models are frequently found to be the most appropriate for describing their transformation in batch studies, especially when concentrations are low or the process is mass-transfer limited. nih.govresearchgate.net

Physiologically Based Toxicokinetic (PBTK) Models: These are more complex models that use mathematical equations to describe the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. acs.org PBTK models can be parameterized for specific PCB congeners to predict the rate of formation and clearance of metabolites like this compound in different tissues. acs.org

Studies have shown that biotransformation is structure-dependent, with a greater likelihood of metabolism for PCBs that have adjacent, unsubstituted carbon atoms (vicinal hydrogens). researchgate.net The formation of hydroxylated metabolites is generally considered a detoxification step, as it increases water solubility and facilitates excretion. nih.gov However, as noted, some of these metabolites exhibit higher biological activity than their parent compounds. nih.govresearchgate.net

Prediction of Environmental Fate Parameters

Computational models are critical for predicting the environmental fate of OH-PCBs, including their transport, partitioning, and persistence in various environmental compartments like air, water, soil, and sediment. researchgate.netnih.gov Assessing these parameters is crucial for understanding the exposure risk associated with these compounds. nih.gov

Key environmental fate parameters for OH-PCBs that can be predicted using in silico methods include:

Partition Coefficients: Models can estimate the octanol-water partition coefficient (Kow), which indicates a chemical's tendency to bioaccumulate in fatty tissues. While OH-PCBs are generally less bioavailable than their parent PCBs, their properties vary significantly with chlorination. acs.org

Degradation Rates: The dominant atmospheric transformation process for PCBs and their metabolites is reaction with vapor-phase hydroxyl radicals. nih.govcdc.gov Computational models can estimate the half-lives of OH-PCBs in the atmosphere based on calculated reaction constants. nih.gov

Acid Dissociation Constant (pKa): Unlike parent PCBs, OH-PCBs possess an ionizable phenolic group. The pKa, which can be computationally predicted, is a critical parameter as it determines whether the compound exists in a neutral or ionized state at a given environmental pH. Ionization increases water solubility and reduces both volatility and adsorption to organic matter, significantly impacting the compound's environmental partitioning and fate. nih.gov

Biodegradability: Machine learning systems and predictive platforms have been developed to provide a prognosis on whether a given molecule can be catabolized in the biosphere. nih.govresearchgate.net These tools use existing experimental data to predict the biodegradability of new or untested compounds. nih.gov

The degree of chlorination and the position of the hydroxyl group strongly influence these parameters. For instance, higher chlorination generally decreases reactivity and water solubility while increasing the acidity (lowering the pKa) of the phenolic group. nih.gov

Environmental Remediation and Bioremediation Strategies for Hydroxylated Tetrachlorobiphenyls

Microbial Bioremediation Approaches

Microbial bioremediation utilizes the metabolic capabilities of bacteria and fungi to break down hazardous compounds. For hydroxylated tetrachlorobiphenyls, this typically involves a sequential anaerobic and aerobic treatment process, where different microbial communities work in concert to achieve complete degradation.

The initial and often rate-limiting step in the bioremediation of more highly chlorinated PCBs, such as the parent compound of 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl (namely 2,3,4,5-tetrachlorobiphenyl (B164871) or PCB 61), is anaerobic reductive dechlorination. nih.govresearchgate.net Under anaerobic conditions found in sediments and waterlogged soils, specific bacteria use PCB congeners as electron acceptors in a respiratory process. nih.gov This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which reduces the toxicity of the molecule and makes it more susceptible to subsequent aerobic degradation. nih.gov

Organisms from the Dehalococcoides genus and related bacteria are primarily responsible for this transformation. nih.govresearchgate.net The dechlorination process is not random; there is a preferential removal of chlorine atoms from the meta and para positions of the biphenyl rings. This step is crucial because the resulting lower-chlorinated congeners are readily degraded by aerobic microorganisms.

Table 1: Microorganisms Involved in PCB Bioremediation

| Remediation Type | Microbial Genus | Role |

|---|---|---|

| Anaerobic | Dehalococcoides | Reductive dechlorination of highly-chlorinated PCBs |

| Aerobic | Pseudomonas | Aerobic oxidation and degradation of lower-chlorinated PCBs |

| Aerobic | Burkholderia | Aerobic oxidation and degradation of lower-chlorinated PCBs |

| Aerobic | Comamonas | Aerobic oxidation and degradation of lower-chlorinated PCBs |

| Aerobic | Rhodococcus | Aerobic oxidation and degradation of lower-chlorinated PCBs |

| Aerobic | Bacillus | Aerobic oxidation and degradation of lower-chlorinated PCBs |

This table presents examples of microbial genera known to participate in the degradation of PCBs and their derivatives.

Following anaerobic dechlorination of the parent compound, or for the direct degradation of lower-chlorinated hydroxylated PCBs, aerobic oxidation is the key mechanism. A wide range of soil bacteria, including species of Pseudomonas, Burkholderia, Comamonas, and Rhodococcus, can perform this process. nih.gov These bacteria possess a set of enzymes encoded by the biphenyl (bph) operon that catalyze the degradation. nih.gov

The aerobic pathway is initiated by a powerful biphenyl dioxygenase enzyme, which inserts two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. nih.gov This intermediate is then dehydrogenated to form a dihydroxylated biphenyl, often a catechol-like compound. nih.gov Subsequently, a dioxygenase cleaves the aromatic ring, breaking the biphenyl structure. The resulting molecule is further metabolized through a series of enzymatic steps into simpler molecules, such as chlorobenzoic acids, which can then be used as carbon and energy sources by the bacteria, ultimately leading to mineralization into carbon dioxide and water. nih.govresearchgate.net Ligninolytic fungi are also capable of transforming hydroxylated PCBs using their extracellular enzymes. mdpi.com

The microbial degradation of PCBs and their hydroxylated derivatives is frequently a co-metabolic process. nih.gov This means that the pollutant itself does not serve as the primary energy source for the microorganisms, and its degradation relies on enzymes produced in the presence of a primary growth substrate or a specific inducer molecule. nih.gov

Biphenyl, the non-chlorinated parent structure of PCBs, is the most well-known and effective inducer. nih.govnih.gov Its presence stimulates the expression of the bph genes, leading to the production of the dioxygenase enzymes required to initiate the attack on the PCB molecule. nih.gov In a remediation context, the addition of biphenyl can biostimulate indigenous microbial populations that have the genetic potential for PCB degradation. nih.gov

Other compounds have also been identified as effective inducers. Plant-derived compounds such as flavonoids and monoterpenes (e.g., carvone) can naturally induce the PCB degradation pathways in soil bacteria. researchgate.nettaylorfrancis.com Additionally, surfactants may be applied to increase the bioavailability of hydrophobic compounds like PCBs, helping to desorb them from soil particles and make them more accessible to microbial attack, although their effectiveness can vary. researchgate.netresearchgate.net

Table 2: Examples of Co-metabolites and Inducers in PCB Bioremediation

| Compound Type | Example | Function |

|---|---|---|

| Structural Analog | Biphenyl | Induces expression of bph pathway enzymes |

| Plant Monoterpene | Carvone | Non-toxic inducer for PCB-degrading microorganisms |

| Plant Secondary Metabolites | Flavonoids | Natural inducers of biodegradative pathways |

This table provides examples of substances used to enhance the microbial degradation of PCBs through co-metabolism and induction.

Phytoremediation Applications

Phytoremediation is an environmental remediation strategy that uses plants to remove, degrade, or contain contaminants in soil, sediments, and water. nih.gov For hydroxylated tetrachlorobiphenyls, this plant-based approach involves uptake, translocation, and in-planta transformation of the compounds.

Plants can absorb PCBs and their hydroxylated metabolites from the soil through their root systems. nih.gov This process, known as phytoextraction, is the first step in removing the contaminant from the soil matrix. The efficiency of uptake is influenced by the chemical's properties (such as its hydrophobicity) and the specific plant species.

Once absorbed by the roots, these compounds can be transported, or translocated, to other parts of the plant, including the stem and leaves, via the plant's vascular system (xylem and phloem). Research has shown that hydroxylated metabolites of PCBs are often generated within the root tissues and are subsequently translocated to the aerial parts of the plant. The ability to translocate these compounds varies among different plant species and is specific to the particular congener.

Once inside the plant, PCBs and their hydroxylated derivatives can be metabolized through a series of enzymatic reactions, a concept often referred to as the "green liver" model. nih.gov This process, also known as phytotransformation, involves the detoxification of the pollutant within the plant tissues.

The initial step is often an oxidation reaction catalyzed by plant enzymes such as cytochrome P450 monooxygenases. nih.gov This is the pathway by which a parent compound like 2,3,4,5-tetrachlorobiphenyl would be converted into this compound.

Following this hydroxylation, the plant can further detoxify the molecule through Phase II metabolic pathways. This involves conjugating the hydroxylated PCB with endogenous molecules like sugars (forming glycosides) or glutathione. These conjugation reactions increase the water solubility of the compound, reduce its toxicity, and facilitate its sequestration. The resulting conjugates are typically transported and stored in the plant's vacuoles or are irreversibly bound to cell wall components like lignin, effectively immobilizing the contaminant. nih.gov

Table 3: Plant Species Studied in Phytoremediation of PCBs

| Plant Type | Species | Relevance |

|---|---|---|

| Trees | Poplar (Populus deltoides x nigra) | Studied for uptake, translocation, and metabolism of PCBs. |

| Grasses | Switchgrass (Panicum virgatum) | Investigated for in vivo metabolism of tetrachlorobiphenyls. |

| Crops | Rice (Oryza sativa) | Studied for metabolism and interconversion of OH-PCBs and MeO-PCBs. |

| Crops | Maize (Zea mays) | Investigated for uptake, translocation, and metabolism of OH-PCBs. |

This table lists several plant species that have been researched for their ability to take up and transform PCBs and their derivatives.

Innovative Remediation Technologies

The remediation of environments contaminated with hydroxylated tetrachlorobiphenyls, such as this compound, presents significant challenges due to their persistence and potential toxicity. Innovative technologies are being explored to offer more effective and environmentally friendly solutions compared to conventional methods. These emerging strategies include bioremediation approaches like phytoremediation and mycoremediation, as well as advanced oxidation processes and nanoremediation.

Bioremediation Strategies

Bioremediation harnesses biological organisms to break down or transform hazardous substances. For hydroxylated PCBs, this primarily involves bacteria, fungi, and plants.

Bacterial Degradation: Certain anaerobic bacteria have demonstrated the ability to dechlorinate the parent compounds of hydroxylated tetrachlorobiphenyls. For instance, research on 2,3,4,5-tetrachlorobiphenyl, the parent congener of this compound, has identified specific bacterial populations capable of reductive dechlorination. Dehalococcoides-like bacteria have been shown to remove chlorine atoms from the biphenyl structure, a critical first step in detoxification. nih.govoup.com One identified bacterium, designated DF-1, specifically targets and removes doubly flanked chlorines, such as the para-position chlorine in 2,3,4,5-tetrachlorobiphenyl. nih.gov This process reduces the toxicity of the compound and can make the resulting less-chlorinated biphenyls more susceptible to further aerobic degradation. asm.org

Table 1: Bacterial Reductive Dechlorination of 2,3,4,5-Tetrachlorobiphenyl

Mycoremediation: This approach utilizes fungi to degrade contaminants. White-rot fungi, such as Phanerochaete chrysosporium, are of particular interest due to their ability to produce powerful, non-specific extracellular enzymes that can break down a wide range of persistent organic pollutants. usda.govnih.govresearchgate.net However, research has shown that the effectiveness of mycoremediation can be limited for more highly chlorinated PCBs. For example, one study found negligible mineralization of 3,3',4,4'-tetrachlorobiphenyl (B1197948) by P. chrysosporium, suggesting that tetrachlorinated congeners are relatively resistant to degradation by this fungus under the tested conditions. usda.govnih.govnih.gov This indicates that while promising, the specific fungal strains and environmental conditions must be carefully selected for effective remediation of tetrachlorobiphenyls and their hydroxylated derivatives.

Phytoremediation: Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. nih.gov Plants can absorb PCBs from the soil and metabolize them into hydroxylated forms through enzymes like cytochrome P450. nih.govoup.com Studies using plant cell cultures have demonstrated the transformation of various tetrachlorobiphenyl congeners into mono- and di-hydroxylated intermediates. nih.gov For instance, lettuce (Lactuca sativa) and rose (Rosa spp.) cell cultures have been shown to oxidize 3,3',4,4'-tetrachlorobiphenyl. nih.gov This process is a key part of how plants can detoxify PCBs, effectively transforming the parent compounds into derivatives like this compound, which can then be further conjugated and sequestered within the plant's cellular structures. oup.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are chemical treatment methods designed to remove organic pollutants through oxidation reactions with highly reactive hydroxyl radicals (•OH). nih.govepa.gov These processes are often used when contaminants are resistant to biological degradation.

Fenton and Photo-Fenton Reactions: The Fenton reaction uses hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals. epa.gov This process has been shown to rapidly oxidize PCBs in aqueous solutions. epa.govacs.org The reaction proceeds by the addition of a hydroxyl group to one of the non-chlorinated positions on the biphenyl rings. epa.govacs.org The efficiency of AOPs can be enhanced with ultraviolet (UV) light in a process known as photo-Fenton.

Photocatalysis: This technology often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that react with water to produce hydroxyl radicals. nih.govnih.gov Studies on various tetrachlorobiphenyl isomers have demonstrated high degradation efficiency using UV/TiO₂ systems, sometimes in combination with H₂O₂. nih.gov

Ozonation and Plasma Treatment: Ozone (O₃) can also be used to generate hydroxyl radicals for the degradation of persistent pollutants. nih.gov Another innovative AOP is the use of non-thermal plasma, such as a dielectric barrier discharge (DBD). A recent study on 3,3',4,4'-tetrachlorobiphenyl (PCB77) in soil demonstrated that a fluidized bed DBD reactor could achieve up to 88.5% removal efficiency in just 8 minutes, with reactive oxygen and nitrogen species playing a key role in the degradation. nih.gov

Table 2: Overview of Innovative Remediation Technologies for Tetrachlorobiphenyls

Future Directions in 4 Hydroxy 2,3,4,5 Tetrachlorobiphenyl Research

Elucidating Unidentified Metabolic Pathways and Products

While 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl is a known metabolite of parent PCB congeners, its own metabolic fate is not fully understood. Research on other lower-chlorinated PCBs indicates that the metabolic process is complex and does not terminate with simple hydroxylation. acs.org Studies on compounds like 4-chlorobiphenyl (B17849) (PCB3) and 3-chlorobiphenyl (B164846) (PCB2) have revealed a diverse array of subsequent metabolites formed in human-relevant cell lines and animal models. acs.orgnih.govacs.org

Future investigations must focus on identifying the full spectrum of secondary and tertiary metabolites originating from this compound. It is hypothesized that this compound can undergo further oxidation to form dihydroxylated metabolites (catechols), which are precursors to potentially reactive quinones. acs.orgnih.gov Furthermore, these hydroxylated intermediates are likely substrates for phase II metabolic enzymes, leading to the formation of more water-soluble conjugates, such as sulfates and glucuronides. acs.orgacs.org The existence of these metabolic pathways has been confirmed for other OH-PCBs. acs.orgbiorxiv.org A significant and novel area of investigation is the potential for dechlorination, a process observed in the metabolism of other monochlorinated biphenyls, which could lead to hydroxylated biphenyl (B1667301) sulfates. acs.org

The primary challenge lies in the analytical complexity of detecting these often transient and low-concentration products within intricate biological matrices. Advanced analytical techniques, particularly non-target high-resolution mass spectrometry (Nt-HRMS), will be crucial for identifying these unknown metabolic products and fully mapping the biotransformation pathways. nih.govacs.org

| Metabolite Class | Potential Products | Precursor | Metabolic Process | Significance | Reference |

|---|---|---|---|---|---|

| Dihydroxylated Metabolites | Tetrachlorobiphenyl-diols (Catechols) | This compound | Oxidation (e.g., by Cytochrome P450) | Can be oxidized to reactive quinones. | acs.orgnih.gov |

| Phase II Conjugates | Tetrachlorobiphenyl-sulfates | Hydroxylated/Dihydroxylated intermediates | Sulfation | Increases water solubility for excretion. | acs.orgacs.org |

| Phase II Conjugates | Tetrachlorobiphenyl-glucuronides | Hydroxylated/Dihydroxylated intermediates | Glucuronidation | Increases water solubility for excretion. | acs.orgnih.gov |

| Methylated Metabolites | Methoxylated-hydroxylated-tetrachlorobiphenyls | Dihydroxylated intermediates | Methylation | Alters biological activity and persistence. | acs.orgnih.gov |

| Dechlorinated Metabolites | Hydroxy-trichlorobiphenyl conjugates | This compound | Reductive Dechlorination + Conjugation | Represents a novel and poorly understood pathway for OH-PCBs. | acs.org |

Comprehensive Understanding of Enantioselective Biotransformation

Certain PCB congeners and their hydroxylated metabolites, due to restricted rotation around the biphenyl bond, can exist as stable rotational isomers known as atropisomers. nih.govnih.gov These atropisomers are non-superimposable mirror images (enantiomers) and can exhibit different biological activities and metabolic fates. The biotransformation of these chiral compounds is often enantioselective, meaning that one enantiomer is processed or degraded preferentially over the other. nih.gov

Future research must determine if this compound can exist as stable atropisomers and, if so, investigate the enantioselectivity of its formation and subsequent metabolism. Studies on other chiral OH-PCBs have demonstrated that enantioselectivity is highly specific to the compound, the biological system (e.g., bacteria, plants, mammals), and even the specific enzymes involved, such as different cytochrome P450 subfamilies. nih.govresearchgate.netkobe-u.ac.jp For example, research in poplar plants showed that 5-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (5-OH-PCB95) underwent significant enantioselective biotransformation, whereas 5-hydroxy-2,2′,3,4′,6-pentachlorobiphenyl (5-OH-PCB91) remained largely racemic. nih.gov This highlights the necessity of congener-specific research.

A thorough understanding requires the development of advanced chiral separation techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) methods, capable of resolving the specific atropisomers of this compound and its metabolites. nih.govnih.gov Quantifying the enantiomeric fractions (EFs) in various tissues and environmental compartments will provide critical insights into its bioaccumulation and degradation processes.

| Chiral Compound | Organism/System | Observation | Significance | Reference |

|---|---|---|---|---|

| 5-OH-PCB95 | Poplar Plants | Significant enantioselective removal of the second-eluting enantiomer in various plant tissues (EFs up to 0.835). | Demonstrates that plants can enantioselectively metabolize chiral OH-PCBs. | nih.gov |

| 5-OH-PCB91 | Poplar Plants | Remained nearly racemic in most tissues, indicating little to no enantioselective transport or metabolism. | Highlights the high degree of structural specificity in enantioselective processes. | nih.gov |

| Various Chiral PCBs | PCB-degrading bacteria (e.g., Rhodococcus globerulus) | Enantioselectivity varied significantly with the bacterial strain and the co-substrate used for growth. | Shows that microbial degradation can be a source of enantiomeric enrichment in the environment. | nih.gov |

| CB183 | Human CYP2B6 | Preferential metabolism of the (-)-CB183 atropisomer compared to the (+)-CB183 atropisomer. | Pinpoints specific enzyme subfamilies responsible for enantioselective metabolism in humans. | researchgate.net |

Advanced Computational Modeling for Predictive Research

A significant bottleneck in OH-PCB research is the limited availability of authentic analytical standards for the vast number of possible metabolites. nih.govacs.org This scarcity hinders their identification and accurate quantification in complex biological and environmental samples. Advanced computational modeling and machine learning present a powerful solution to this challenge.

Future research should focus on developing and refining predictive models specifically for tetrachlorinated OH-PCBs, including this compound and its potential metabolites. Machine learning-based approaches, such as multiple linear regression (MLR) and random forest regression (RFR), have already shown success in predicting key analytical parameters for other OH-PCBs. nih.govacs.org These models use molecular descriptors to predict gas chromatography relative retention times (RRT) and tandem mass spectrometry (MS/MS) responses of OH-PCBs (analyzed as their methoxylated derivatives). nih.govacs.org This allows for the tentative identification of unknown metabolites by comparing experimental data with predicted values. acs.org

Another promising frontier is the prediction of ionization efficiency (IE) in electrospray ionization mass spectrometry. nih.gov Accurate IE prediction enables the semi-quantitative estimation of OH-PCB concentrations in complex matrices like serum, even without a specific standard for each compound. nih.gov Expanding the chemical space of these predictive models by including more OH-PCB congeners in the training data is crucial for improving their accuracy and applicability. nih.gov These in silico tools will be indispensable for prioritizing metabolites for synthesis and for high-throughput screening of environmental samples.

| Modeling Approach | Inputs | Predicted Outputs | Application | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) / Random Forest Regression (RFR) | Molecular descriptors (topological, geometric, electronic) | Relative Retention Time (RRT) for GC-MS/MS | Aids in the identification of unknown OH-PCB isomers in complex mixtures. | nih.govacs.org |

| Random Forest Regression (RFR) | Structural information (SMILES) | MS/MS fragmentation patterns and responses | Assists in structural confirmation and quantification of OH-PCBs. | nih.govacs.org |

| Random Forest Model | Molecular descriptors | Ionization Efficiency (logIE) for LC/ESI/HRMS | Enables quantification of OH-PCBs without authentic standards in complex matrices. | nih.gov |

Development of Novel Bioremediation Strategies

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up sites contaminated with PCBs and their metabolites. researchgate.netwikipedia.org While much of the research has focused on the parent PCBs, developing strategies to degrade persistent metabolites like this compound is an essential next step.

Future research should explore and engineer microorganisms and plants capable of degrading chlorinated and hydroxylated biphenyl structures. An effective strategy for PCB contamination is a sequential anaerobic-aerobic treatment. nih.gov Anaerobic bacteria reductively dechlorinate highly chlorinated PCBs to less chlorinated forms, which can then be mineralized by aerobic bacteria through the biphenyl catabolic (bph) pathway. wikipedia.orgnih.gov Research is needed to identify aerobic bacteria that can efficiently use this compound as a substrate, likely by cleaving its aromatic rings.

Novel bioremediation approaches that warrant further development include:

Bioaugmentation and Biostimulation: This involves introducing specialized microorganisms (bioaugmentation) or adding nutrients and inducers like biphenyl, caffeic acid, or plant-derived compounds to stimulate the activity of indigenous degraders (biostimulation). nih.govnih.gov

Resuscitation Promoting Factors (Rpf): The use of Rpf can resuscitate dormant or viable but non-culturable (VBNC) bacteria in contaminated soils that possess PCB-degrading capabilities, enhancing in situ bioremediation. nih.govresearchgate.net

Genetic Engineering: The development of genetically modified microorganisms or transgenic plants with enhanced expression of key degradative enzymes could significantly improve the efficiency and breadth of PCB and OH-PCB degradation. nih.gov

Phytoremediation: Utilizing plants, such as poplars, that can take up, translocate, and metabolize PCBs and OH-PCBs, offers a gentle remediation technology. nih.govnih.gov Understanding the metabolic pathways within these plants is key to optimizing this approach.

These advanced strategies hold the promise of providing more effective and sustainable solutions for the removal of this compound and other persistent metabolites from the environment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4-hydroxy-2,3,4,5-tetrachlorobiphenyl in environmental or biological samples?

- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred to avoid derivatization errors associated with gas chromatography. Direct detection of hydroxylated metabolites (OH-PCBs) in plant tissues, such as poplar roots and bark, has been validated using this approach . Standard solutions (e.g., 100 μg/mL in isooctane) are critical for calibration, and CAS RN 67651-34-7 is a key reference for 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl .

Q. How can researchers address challenges in sourcing high-purity standards for hydroxylated PCBs like this compound?

- Guidance : Commercially available standards are limited, but custom synthesis or derivatization from parent PCBs (e.g., CB-61) is often necessary. Stock solutions (100 μg/mL in acetone) should be prepared fresh to avoid degradation. Cross-validate purity using certified reference materials (CRMs) listed in analytical catalogs (e.g., HPCB-4009N, HPCB-4010S) .

Q. What are the best practices for preparing and storing tetrachlorobiphenyl standard solutions?

- Protocol : Use nonpolar solvents like toluene-nonane (10% solution) or isooctane to enhance stability. Store at -20°C in amber vials to prevent photodegradation. For environmental analysis, ensure concentrations are validated against certified standards (e.g., 50 μg/mL solutions for PCB analysis) .

Advanced Research Questions

Q. How do microbial communities facilitate the reductive dechlorination of this compound in anaerobic environments?